

# 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

## CAS number

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### Compound of Interest

**Compound Name:** 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid

**Cat. No.:** B126053

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An In-Depth Technical Guide to **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and its primary application as a scaffold for potent kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Detailed experimental protocols for its synthesis and biological evaluation are provided to support researchers in the field.

## Compound Profile and Physicochemical Properties

While a specific CAS Number for **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid** is not consistently reported in major chemical databases, it is typically synthesized and used as a derivative of its ester or amide precursors. The most relevant and immediate precursor is methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, which provides the core structure.

Table 1: Physicochemical Data of Key Related Compounds

Property	Value	Compound	CAS Number	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate	64182-19-0	[1]
Molecular Weight	155.16 g/mol	Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate	64182-19-0	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>4</sub> O	3-amino-1-methyl-1H-pyrazole-4-carboxamide	89181-79-3	[2]
Molecular Weight	140.14 g/mol	3-amino-1-methyl-1H-pyrazole-4-carboxamide	89181-79-3	
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	3-Amino-1H-pyrazole-4-carboxylic acid	41680-34-6	
Molecular Weight	127.10 g/mol	3-Amino-1H-pyrazole-4-carboxylic acid	41680-34-6	
Appearance	Powder	3-Amino-1H-pyrazole-4-carboxylic acid	41680-34-6	
Melting Point	135 °C (decomposes)	3-Amino-1H-pyrazole-4-carboxylic acid	41680-34-6	

## Synthesis Methodology

The synthesis of **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid** is typically achieved through a multi-step process involving the formation of the pyrazole ring, followed by N-methylation and subsequent hydrolysis of an ester group. The following protocol is a representative method based on established chemical literature for pyrazole synthesis.<sup>[3][4][5]</sup>

## Experimental Protocol: Synthesis

**Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate** This step involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.

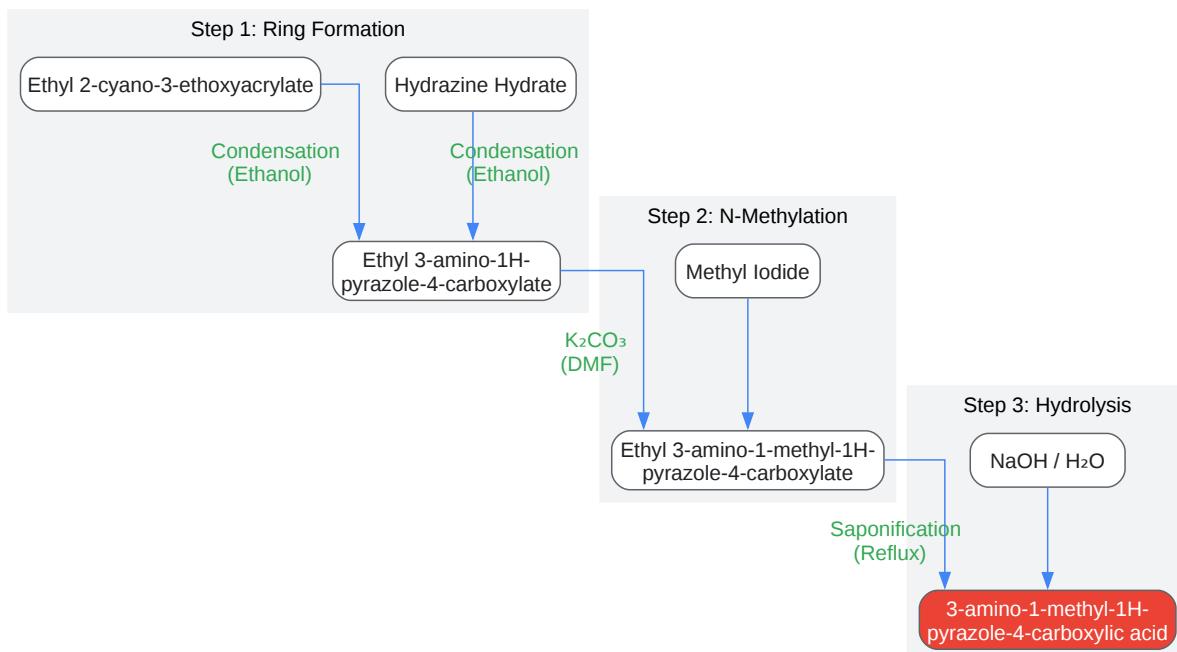
- To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, reduce the solvent volume under vacuum.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

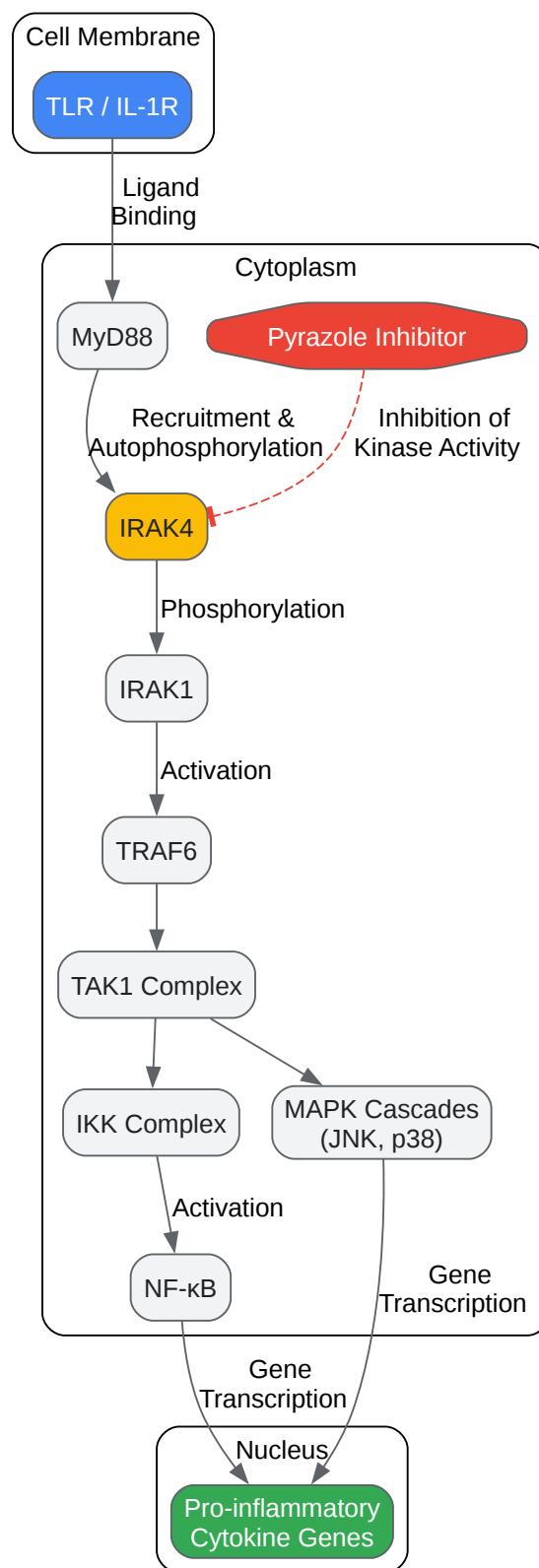
**Step 2: N-methylation of the Pyrazole Ring** This step regioselectively adds a methyl group to the N1 position of the pyrazole ring.

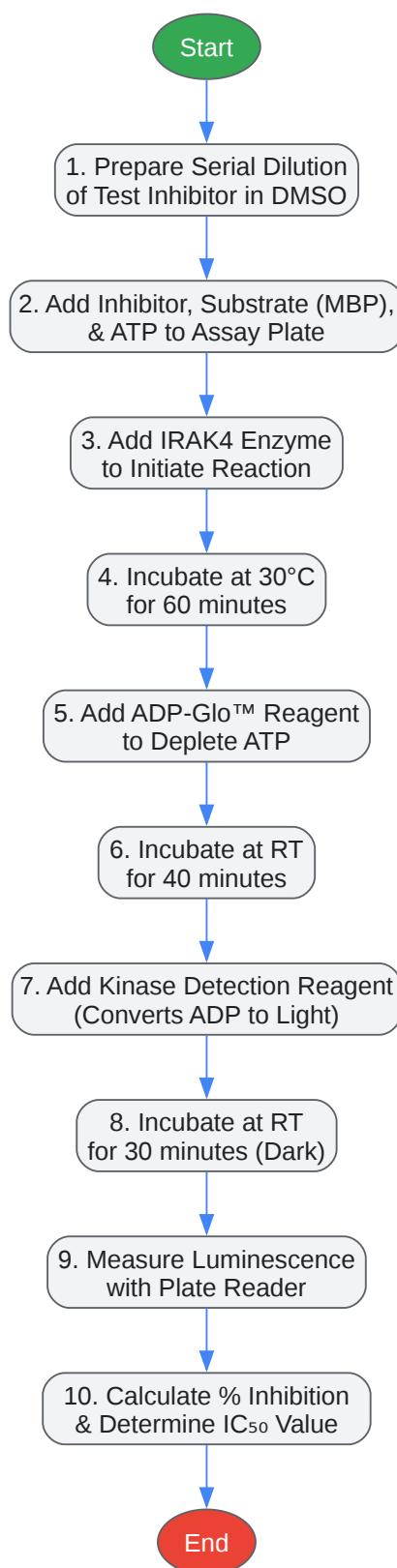
- Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add a base, such as potassium carbonate ( $K_2CO_3$ , 2 equivalents), to the solution.
- Add methyl iodide ( $CH_3I$ , 1.2 equivalents) dropwise to the suspension.
- Stir the reaction mixture at room temperature for 8-12 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry to obtain ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid The final step is the saponification of the ethyl ester to the desired carboxylic acid.

- Suspend ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
- Add an excess of sodium hydroxide (NaOH, 3-4 equivalents).
- Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and acidify to a pH of approximately 3-4 with dilute hydrochloric acid (HCl).
- The resulting precipitate, **3-amino-1-methyl-1H-pyrazole-4-carboxylic acid**, is collected by filtration, washed with cold water, and dried under vacuum.





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